4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid
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Overview
Description
4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H12Cl2N2O4S and a molecular weight of 399.25 g/mol . This compound contains various functional groups, including carboxylic acid, urea, and ether, making it a versatile molecule in chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps. One common route starts with the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action for 4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
Properties
CAS No. |
531520-64-6 |
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Molecular Formula |
C16H12Cl2N2O4S |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
4-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-10-3-6-13(12(18)7-10)24-8-14(21)20-16(25)19-11-4-1-9(2-5-11)15(22)23/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
InChI Key |
FXMWIRKBHRZXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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